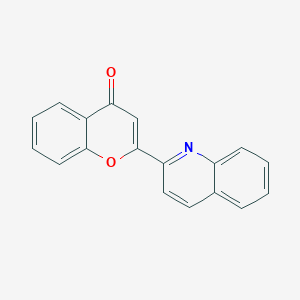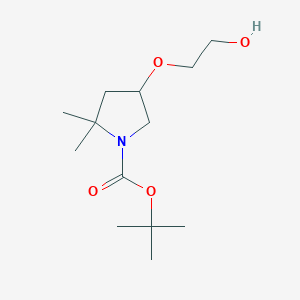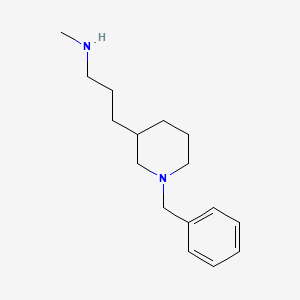
3-(1-benzylpiperidin-3-yl)-N-methylpropan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-benzylpiperidin-3-yl)-N-methylpropan-1-amine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Vorbereitungsmethoden
The synthesis of 3-(1-benzylpiperidin-3-yl)-N-methylpropan-1-amine typically involves the use of piperidine derivatives as starting materials. One common synthetic route includes the reaction of ®-tert-butyl (1-benzylpiperidin-3-yl)carbamate with appropriate reagents under controlled conditions . Industrial production methods often focus on optimizing reaction conditions to achieve high yields and purity, utilizing techniques such as hydrogenation, cyclization, and amination .
Analyse Chemischer Reaktionen
3-(1-benzylpiperidin-3-yl)-N-methylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by oxidizing agents such as iodine(III) complexes.
Reduction: Reduction reactions often involve hydrogenation using catalysts like palladium on carbon.
Substitution: Substitution reactions can occur at the nitrogen or carbon atoms, using reagents like alkyl halides or acyl chlorides.
Cyclization: Cyclization reactions can form additional rings, enhancing the compound’s structural complexity.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, and various organic solvents. Major products formed from these reactions depend on the specific reagents and conditions used but often include substituted piperidines and related derivatives .
Wissenschaftliche Forschungsanwendungen
3-(1-benzylpiperidin-3-yl)-N-methylpropan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.
Wirkmechanismus
The mechanism of action of 3-(1-benzylpiperidin-3-yl)-N-methylpropan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
3-(1-benzylpiperidin-3-yl)-N-methylpropan-1-amine can be compared with other piperidine derivatives, such as:
(1-benzylpiperidin-3-yl)methanol: This compound has a similar piperidine core but differs in its functional groups.
tert-butyl ®-(1-benzylpiperidin-3-yl)carbamate: Another related compound used as a building block in synthesis.
The uniqueness of this compound lies in its specific structure and the resulting biological and chemical properties, making it valuable for various research and industrial applications .
Eigenschaften
Molekularformel |
C16H26N2 |
|---|---|
Molekulargewicht |
246.39 g/mol |
IUPAC-Name |
3-(1-benzylpiperidin-3-yl)-N-methylpropan-1-amine |
InChI |
InChI=1S/C16H26N2/c1-17-11-5-9-16-10-6-12-18(14-16)13-15-7-3-2-4-8-15/h2-4,7-8,16-17H,5-6,9-14H2,1H3 |
InChI-Schlüssel |
IAIHTBDKHCTEIZ-UHFFFAOYSA-N |
Kanonische SMILES |
CNCCCC1CCCN(C1)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bicyclo[2.2.1]heptane-2,6-dithiol](/img/structure/B13973795.png)




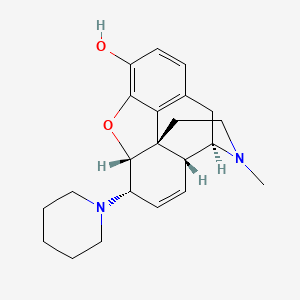
![2-Methyl-6-[(3-methoxyphenyl)ethenyl]pyridine](/img/structure/B13973847.png)
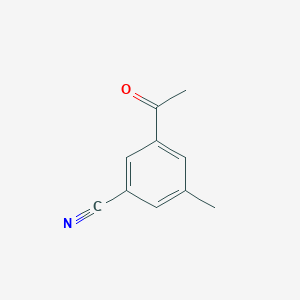
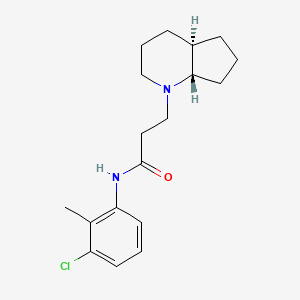
![2-[(Ethenyloxy)methyl]naphthalene](/img/structure/B13973866.png)
